5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate

Description

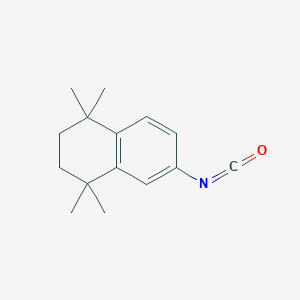

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate is a synthetic retinoid analog characterized by a fused bicyclic naphthalene core substituted with four methyl groups and an isocyanate functional group at the 2-position. The isocyanate group distinguishes it from most studied analogs, which typically feature carboxylic acids, esters, or carboxamido substituents .

Properties

IUPAC Name |

6-isocyanato-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-14(2)7-8-15(3,4)13-9-11(16-10-17)5-6-12(13)14/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYXLYBFNUDHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)N=C=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383690 | |

| Record name | 6-Isocyanato-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343962-16-3 | |

| Record name | 6-Isocyanato-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Acid Chloride

- Starting Material: 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbonyl chloride

- Reagents: Phosgene or triphosgene (solid phosgene equivalent) is commonly used to convert acid chlorides to isocyanates.

- Reaction Conditions: The reaction is typically carried out under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reactive intermediates.

- Solvents: Common solvents include dry dichloromethane, toluene, or other aprotic solvents compatible with phosgene chemistry.

- Temperature: The reaction is generally conducted at low to moderate temperatures (0–25 °C) to control the reaction rate and minimize side reactions.

- Mechanism: The acid chloride reacts with phosgene to form an intermediate chloroformate, which rearranges to the isocyanate with the release of HCl.

This method yields the target isocyanate with high purity, suitable for further applications such as microcapsule production or polymer synthesis.

Data Table: Summary of Preparation Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting Material | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbonyl chloride | Precursor acid chloride |

| Reagent | Phosgene or triphosgene | Converts acid chloride to isocyanate |

| Solvent | Dry dichloromethane, toluene | Aprotic, anhydrous solvent |

| Temperature | 0–25 °C | Controls reaction rate and side reactions |

| Atmosphere | Inert gas (N2 or Ar) | Prevents moisture and hydrolysis |

| Reaction Time | Typically 1–4 hours | Depends on scale and conditions |

| Purification | Distillation or crystallization | To isolate pure isocyanate |

| Yield | High (typically >80%) | Dependent on reaction optimization |

Research Findings and Notes

- The preparation method from acid chloride is well-established and provides a reliable route to obtain the isocyanate with minimal impurities.

- Stability of the isocyanate is critical, especially when used in downstream applications such as microcapsule synthesis, where the isocyanate reactivity must be preserved.

- The use of triphosgene as a safer alternative to gaseous phosgene is common in modern laboratory and industrial settings.

- No direct alternative synthesis routes with superior efficiency or yield have been reported in the literature for this specific isocyanate, making the acid chloride to isocyanate conversion the method of choice.

- Patents related to microcapsule production highlight the importance of isocyanate purity and preparation method to ensure capsule stability and performance.

Chemical Reactions Analysis

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can add to compounds with active hydrogen atoms, such as water and alcohols, to form corresponding carbamic acids and esters.

Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with diols or polyols.

Common Reagents and Conditions

Amines: React with isocyanates to form ureas.

Alcohols: React with isocyanates to form carbamates.

Water: Reacts with isocyanates to form carbamic acids, which decompose to amines and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Polyurethanes: Formed from the polymerization with diols or polyols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate is in medicinal chemistry. Its derivatives have been studied for their potential pharmacological activities.

Case Studies

- Anticancer Activity : Research has indicated that certain derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that modifications to the naphthalene structure could enhance activity against breast and colon cancer cells.

- Anti-inflammatory Properties : Another study focused on the compound's potential as an anti-inflammatory agent. The results suggested that it can inhibit key enzymes involved in inflammatory pathways.

Material Science

In material science, this compound is explored for its utility in polymer chemistry.

Applications

- Polyurethane Production : The compound can be used as a building block for synthesizing polyurethanes with enhanced thermal stability and mechanical properties. Its unique structure contributes to the rigidity and durability of the resulting materials.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis.

Synthetic Pathways

- Isocyanate Reactions : As an isocyanate derivative, it can participate in various reactions such as nucleophilic addition with amines to form ureas or with alcohols to produce carbamates. This versatility makes it valuable in synthesizing complex organic molecules.

Summary Table of Applications

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents; anti-inflammatory drugs | Significant cytotoxicity against cancer cell lines |

| Material Science | Polyurethane synthesis | Enhanced thermal stability and mechanical properties |

| Organic Synthesis | Intermediate for urea and carbamate synthesis | Versatile reactivity with nucleophiles |

Mechanism of Action

The mechanism of action of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate involves the reactivity of the isocyanate group. It reacts with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in the formation of polyurethanes and other derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Impact

The biological activity of retinoids is heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Carboxylic acid derivatives (e.g., TTNPB, TTNN) exhibit strong receptor activation and transcriptional regulation due to ionic interactions with RAR/RXR ligand-binding domains .

- Amide/carbamate groups (Am580, Am80) enhance selectivity for specific RAR subtypes (e.g., RARα) but may reduce potency compared to pan-agonists .

Receptor Binding and Selectivity

- TTNPB: Binds all RAR subtypes (α, β, γ) with nanomolar affinity, driving differentiation in HL-60 leukemia cells and embryonic patterning .

- Am580 : 10-fold selectivity for RARα over RARβ/γ, linked to apoptosis induction in prostate cancer .

- SR11253 : Antagonizes RARγ, suppressing transcriptional activity and sensitizing cells to apoptosis .

- Target Compound: The isocyanate’s reactivity may alter receptor binding kinetics, possibly favoring non-canonical pathways or off-target effects compared to carboxylates.

Cancer Therapy

- Am80: Effective in pulmonary carcinoma but requires high doses (risk of normal cell damage) .

- TTNPB: Low-dose efficacy in cervical carcinoma (0.2 nM for 50% growth inhibition) when combined with RXR agonists or interferon-α .

- Target Compound: No direct data, but covalent modification via isocyanate could enhance durability of effect or enable novel drug-target interactions.

Stem Cell Differentiation

Limitations and Toxicity

- Am80: Dose-dependent toxicity in normal cells .

- TTNPB: Non-specific RAR activation may cause teratogenicity or off-target effects .

- Isocyanate: Potential for nonspecific protein binding (e.g., reaction with amines or thiols) could increase toxicity risks .

Biological Activity

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C15H19N

- Molecular Weight : 229.32 g/mol

- CAS Number : 92654-79-0

Biological Activity Overview

The biological activity of isocyanates has been widely studied due to their reactivity and potential implications in various fields such as pharmacology and toxicology. The specific compound this compound exhibits several notable activities:

- Cytotoxicity : Research indicates that isocyanates can induce cytotoxic effects in various cell lines. These effects are often mediated through the formation of reactive intermediates that interact with cellular macromolecules.

- Sensitization and Allergic Reactions : Exposure to isocyanates has been linked to sensitization and allergic reactions in humans. Studies show that they can lead to respiratory issues and skin irritations due to their reactivity with proteins.

- Inhibitory Effects on Enzymes : Certain isocyanates have been identified as inhibitors of specific enzymes involved in metabolic pathways. This inhibition can impact cellular functions and may be leveraged for therapeutic purposes.

The biological effects of this compound are primarily attributed to its interaction with biological molecules:

- Protein Modification : Isocyanates can react with amino acids in proteins, leading to modifications that alter protein function.

- Inflammatory Response Activation : The compound may activate inflammatory pathways through the stimulation of sensory neurons via transient receptor potential ankyrin 1 (TRPA1), which has been implicated in nociception and inflammatory responses .

Toxicological Profile

The toxicological effects of this compound have been documented extensively. Key findings include:

- Respiratory Irritation : Exposure can lead to symptoms such as coughing and difficulty breathing due to airway irritation.

- Skin Sensitization : Prolonged contact may result in dermatitis or allergic skin reactions.

| Effect | Description |

|---|---|

| Respiratory Irritation | Causes coughing and airway discomfort |

| Skin Sensitization | Can lead to allergic reactions |

| Cytotoxicity | Induces cell death in certain lineages |

Case Studies

Several studies have highlighted the biological activity and potential applications of isocyanates:

- Occupational Exposure Study : A study on workers exposed to isocyanates showed a significant increase in respiratory symptoms compared to unexposed groups . This underscores the need for protective measures in industrial settings.

- Therapeutic Potential : Research exploring the use of isocyanates as enzyme inhibitors suggests they may have applications in treating diseases characterized by enzyme dysregulation .

- Animal Model Studies : In vivo studies using animal models have demonstrated that exposure to isocyanates can lead to neuroinflammatory responses mediated by TRPA1 activation .

Q & A

Advanced Research Question

- Trapping Intermediates : Quench reactions at controlled timepoints using nucleophiles (e.g., amines or alcohols) to stabilize reactive species like isocyanates or carbamates .

- Cryogenic NMR : Conduct experiments at low temperatures (–40°C) to slow down fast equilibria (e.g., keto-enol tautomerism) and capture metastable intermediates .

- Computational Mechanistic Studies : Employ density functional theory (DFT) to model reaction pathways and identify transition states, validating experimental observations .

How do steric and electronic properties of the tetramethyl groups influence reactivity in cross-coupling reactions?

Advanced Research Question

- Steric Hindrance : The 5,5,8,8-tetramethyl substituents create a rigid, bulky environment that slows down nucleophilic attacks but stabilizes carbocation intermediates in SN1 mechanisms .

- Electronic Effects : Methyl groups donate electron density via hyperconjugation, slightly activating the naphthalenyl ring toward electrophilic substitution. However, steric dominance often outweighs electronic activation .

- Catalyst Design : Bulky ligands (e.g., tert-butylphosphine) improve selectivity in Pd-catalyzed couplings by mitigating steric clashes .

What are the challenges in synthesizing stereoisomers of this compound, and how can they be addressed?

Advanced Research Question

- Chiral Centers : Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) can induce enantioselectivity in tetrahydronaphthalenyl derivatives .

- Chromatographic Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers. For example, cellulose-based CSPs resolve diastereomers with ΔΔG > 1.5 kcal/mol .

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., enzymes) with asymmetric synthesis to maximize yields of a single stereoisomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.